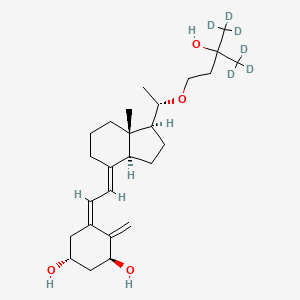![molecular formula C24H25Cl2N3O2S B1150110 3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride](/img/structure/B1150110.png)
3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de LCB 03-0110 est un puissant inhibiteur de la kinase c-Src et d'autres tyrosine kinases, y compris celles de la famille des récepteurs à domaine discoïdine 2, la tyrosine kinase de Bruton et la tyrosine kinase de la rate . Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'inhibition des kinases et ses effets sur les processus cellulaires .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du dihydrochlorure de LCB 03-0110 implique plusieurs étapes, commençant par la préparation de la structure de base de la thiénopyridine. Les étapes clés comprennent :
Formation du noyau de thiénopyridine : Ceci est généralement réalisé par une réaction de cyclisation impliquant un dérivé de thiophène et un dérivé de pyridine.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants, notamment un groupe morpholinométhyle et un groupe phényle.
Conversion finale en sel de dihydrochlorure : Le produit final est obtenu en convertissant la base libre en sa forme de sel de dihydrochlorure à l'aide d'acide chlorhydrique
Méthodes de production industrielle
La production industrielle de dihydrochlorure de LCB 03-0110 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique :
Optimisation des conditions réactionnelles : Assurer un rendement élevé et une pureté élevée grâce à des conditions réactionnelles contrôlées.
Purification : Utiliser des techniques telles que la cristallisation et la chromatographie pour obtenir la pureté souhaitée.
Contrôle qualité : Mettre en œuvre des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la conformité aux normes réglementaires
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de LCB 03-0110 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : Le composé peut subir des réactions de substitution, en particulier sur les groupes phényle et morpholinométhyle
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles dans des conditions contrôlées
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du dihydrochlorure de LCB 03-0110, qui sont utilisés pour des recherches et un développement supplémentaires .
Applications de la recherche scientifique
Le dihydrochlorure de LCB 03-0110 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et ses effets sur les réactions chimiques.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle des kinases dans les voies de signalisation cellulaire.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies impliquant une activité kinase anormale, telles que le cancer et la fibrose.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les kinases
Mécanisme d'action
Le dihydrochlorure de LCB 03-0110 exerce ses effets en inhibant l'activité de la kinase c-Src et d'autres tyrosine kinases apparentées. Le composé se lie au site de liaison à l'ATP de ces kinases, empêchant leur activation et la phosphorylation subséquente des cibles en aval. Cette inhibition perturbe les voies de signalisation cellulaire impliquées dans la prolifération cellulaire, la migration et la survie .
Applications De Recherche Scientifique
LCB 03-0110 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on chemical reactions.
Biology: Employed in cell biology research to investigate the role of kinases in cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in diseases involving abnormal kinase activity, such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinases
Mécanisme D'action
LCB 03-0110 dihydrochloride exerts its effects by inhibiting the activity of c-Src kinase and other related tyrosine kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways involved in cell proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
Composés similaires
Dasatinib : Un autre inhibiteur puissant de la kinase c-Src avec un profil d'inhibition des kinases plus large.
Bosutinib : Inhibe la kinase c-Src et d'autres kinases, utilisé en thérapie anticancéreuse.
Saracatinib : Un inhibiteur sélectif de la kinase c-Src avec des applications dans la recherche sur le cancer
Unicité
Le dihydrochlorure de LCB 03-0110 est unique en raison de sa forte puissance et de sa sélectivité pour la kinase c-Src et les tyrosine kinases apparentées. Sa capacité à inhiber plusieurs kinases impliquées dans la fibrose et l'inflammation en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C24H25Cl2N3O2S |
|---|---|
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride |
InChI |
InChI=1S/C24H23N3O2S.2ClH/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27;;/h1-8,13-15,28H,9-12,16H2,(H,25,26);2*1H |
Clé InChI |
OEWGAUGZPPUIPF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl |
SMILES canonique |
C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl |
Apparence |
Solid powder |
Synonymes |
LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


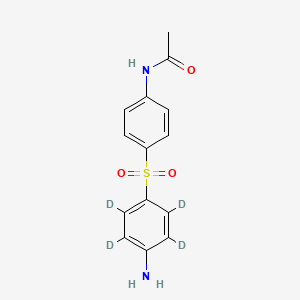
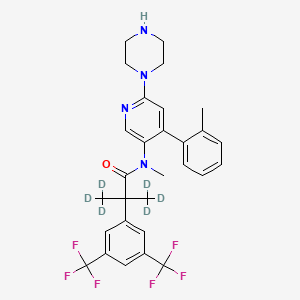

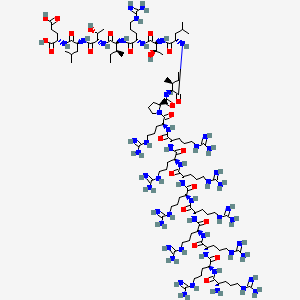
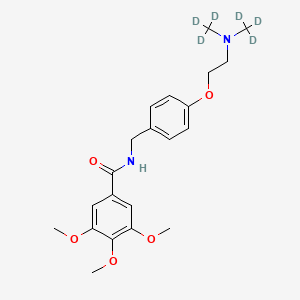
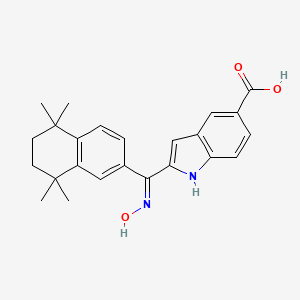

![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1150042.png)

